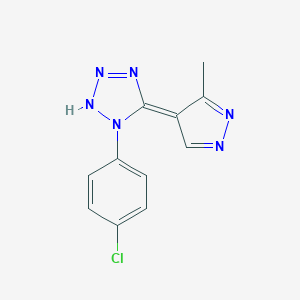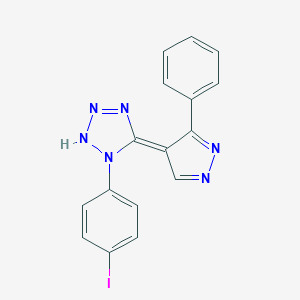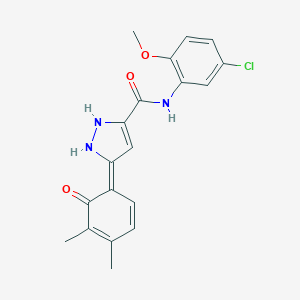![molecular formula C20H23FN2OS B258256 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1990s and has been used in scientific research to study the effects of serotonin receptor agonists on the central nervous system.
Mecanismo De Acción
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one acts as an agonist at serotonin receptors, specifically the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It is believed to modulate the release of serotonin in the brain, which can have effects on mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, anxiety, and cognition. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has also been shown to affect circadian rhythms and sleep, with some studies suggesting that it may have a role in the treatment of sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one in lab experiments is that it is a selective serotonin receptor agonist, which allows researchers to study the effects of serotonin on specific receptors. However, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has limitations in terms of its selectivity, as it also has affinity for other receptors such as the dopamine D2 receptor. Additionally, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for research involving 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one. One area of interest is the role of serotonin in the regulation of circadian rhythms and sleep, and how 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one may be used to treat sleep disorders. Another area of interest is the potential therapeutic uses of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one, such as in the treatment of mood and anxiety disorders. Additionally, there is interest in developing more selective serotonin receptor agonists that can be used to study the effects of serotonin on specific receptors.
Métodos De Síntesis
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one can be synthesized using a multi-step process involving the reaction of 4-fluorophenylpiperazine with 4-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has been used in scientific research to study the effects of serotonin receptor agonists on the central nervous system. It has been shown to have affinity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has also been used as a tool to study the role of serotonin in the regulation of circadian rhythms and sleep.
Propiedades
Nombre del producto |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one |
|---|---|
Fórmula molecular |
C20H23FN2OS |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C20H23FN2OS/c1-15-3-9-19(10-4-15)25-16(2)20(24)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h3-10,16H,11-14H2,1-2H3 |
Clave InChI |
AIVLVRMKCVXCKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



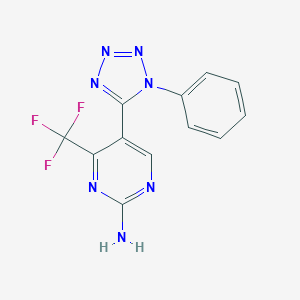
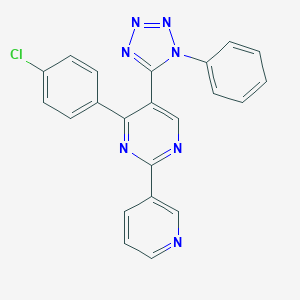
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)

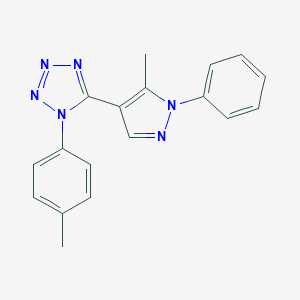
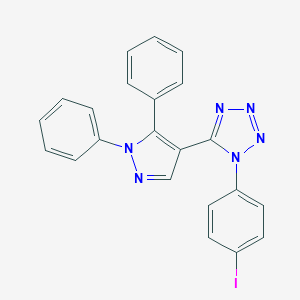
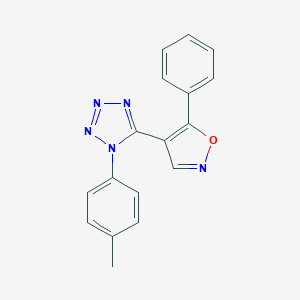
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
